molecular formula C10H14N4 B14611331 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide CAS No. 58483-85-5

1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide

Cat. No.: B14611331
CAS No.: 58483-85-5
M. Wt: 190.25 g/mol
InChI Key: UHBRXVWSEOVVBM-UHFFFAOYSA-N
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Description

1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminobenzophenones with suitable reagents to form the benzodiazepine core. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like methanol or ethanol .

Industrial Production Methods

In an industrial setting, the continuous flow synthesis method is often employed to produce benzodiazepines efficiently. This method allows for the precise control of reaction conditions and the production of high-purity compounds. The process involves the acylation of aminobenzophenones followed by cyclization reactions under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide involves its interaction with specific molecular targets in the body. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the central nervous system, making it useful for treating anxiety and related disorders .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic properties.

    Clonazepam: Used for its anticonvulsant effects.

    Oxazepam: Known for its hypnotic and sedative properties.

Uniqueness

1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide is unique due to its specific chemical structure, which allows for distinct interactions with biological targets.

Properties

CAS No.

58483-85-5

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboximidamide

InChI

InChI=1S/C10H14N4/c11-10(12)14-6-5-13-9-4-2-1-3-8(9)7-14/h1-4,13H,5-7H2,(H3,11,12)

InChI Key

UHBRXVWSEOVVBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C2N1)C(=N)N

Origin of Product

United States

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